molecular formula C22H18N4O4S B2685786 N-1,3-benzodioxol-5-yl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-50-4

N-1,3-benzodioxol-5-yl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2685786
CAS No.: 1251620-50-4
M. Wt: 434.47
InChI Key: QGWFBGYCCWJCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C22H18N4O4S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has highlighted the synthesis and antimicrobial evaluation of sulfonamides and sulfinyl compound derivatives, demonstrating their potential in combating microbial infections. These compounds have been tested against various microbial strains, showing promising antimicrobial activity (Abdel-Motaal & Raslan, 2014). Similarly, novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized and found to display good antifungal activities, indicating their potential use in agricultural settings to protect crops from fungal infections (Xu et al., 2017).

Herbicidal Activity

The compound has also been explored for its herbicidal properties, with research focusing on its role as an acetohydroxyacid synthase inhibitor. Modifications to its structure have been investigated to enhance its herbicidal activity and reduce environmental persistence, making it a candidate for safer, more effective weed management solutions (Chen et al., 2009).

Insecticidal Activity

Additionally, the synthesis of related compounds has been geared towards developing new insecticidal agents. Some of these synthesized compounds have shown potent toxic effects against pests like the cotton leafworm, offering a potential route for the development of new, more efficient insecticides (Soliman et al., 2020).

Chemical Modification and Synthesis

The chemical synthesis of this compound and its derivatives is of significant interest due to their wide range of potential applications. Research in this area focuses on the synthesis of novel compounds with improved biological activity and lower toxicity, contributing to the fields of medicinal chemistry and agrochemistry. For example, the synthesis and characterization of novel sulfonamide derivatives have been explored for their potential as anticancer and radiosensitizing agents, demonstrating the versatility and broad applicability of these chemical structures (Ghorab et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this product is intended for research use only and is not intended for human or veterinary use.

Future Directions

While specific future directions for this compound are not mentioned in the available resources, compounds with similar structures have been studied for their anticancer activity . These studies may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-2-16-3-5-17(6-4-16)12-26(18-7-9-20-21(11-18)30-15-29-20)31(27,28)19-8-10-22-24-23-14-25(22)13-19/h2-11,13-14H,1,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWFBGYCCWJCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN(C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.